5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide
Overview
Description
5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide is a synthetic compound belonging to the isoxazolecarboxamide family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution Reactions: The phenyl and trimethoxyphenyl groups are introduced through substitution reactions, often using reagents like phenylboronic acid and trimethoxybenzene.
Amidation: The carboxamide group is formed through an amidation reaction, typically using reagents like carbonyldiimidazole (CDI) and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening and formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but initial studies suggest its efficacy in disrupting the cell cycle and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-phenyl-4-isoxazolecarboxamide: Lacks the trimethoxyphenyl group, which may affect its biological activity.
3-phenyl-N-(3,4,5-trimethoxyphenyl)-4-isoxazolecarboxamide: Lacks the methyl group, potentially altering its chemical properties.
Uniqueness
5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide is unique due to the presence of both the methyl and trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its ability to interact with specific molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-12-17(18(22-27-12)13-8-6-5-7-9-13)20(23)21-14-10-15(24-2)19(26-4)16(11-14)25-3/h5-11H,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEJUGNCZNSZDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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